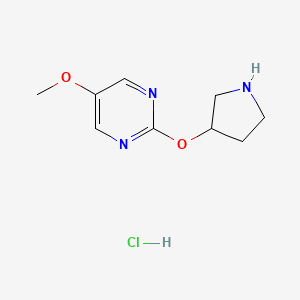
1-((1-(4-フルオロベンジル)-5-オキソピロリジン-3-イル)メチル)-3-(4-メトキシベンジル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a fluorobenzyl group, a methoxybenzyl group, and a urea moiety
科学的研究の応用
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, aiding in the elucidation of its mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the pyrrolidinone core. This can be achieved through the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group via nucleophilic substitution reactions. This can be done using 4-fluorobenzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a similar nucleophilic substitution reaction using 4-methoxybenzyl halides.
Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or by using phosgene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
作用機序
The mechanism of action of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- 1-(4-Fluorobenzyl)-3-(4-methoxybenzyl)urea
- 1-(4-Fluorobenzyl)-5-oxopyrrolidine
- 3-(4-Methoxybenzyl)-5-oxopyrrolidine
Uniqueness
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea stands out due to the combination of its functional groups, which confer unique chemical properties and potential biological activities. The presence of both fluorobenzyl and methoxybenzyl groups, along with the urea moiety, allows for diverse interactions with biological targets, making it a versatile compound in research and development.
This detailed overview provides a comprehensive understanding of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
特性
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-28-19-8-4-15(5-9-19)11-23-21(27)24-12-17-10-20(26)25(14-17)13-16-2-6-18(22)7-3-16/h2-9,17H,10-14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCSZFMKCWVHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491560.png)

![5-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2491562.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide](/img/structure/B2491568.png)
![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)
![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2491572.png)


![2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2491580.png)
![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B2491581.png)
